molecular formula C23H22O8 B2769218 (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622814-79-3

(Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2769218
CAS RN: 622814-79-3
M. Wt: 426.421
InChI Key: HLKUYONUBRGAFN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C23H22O8 and its molecular weight is 426.421. The purity is usually 95%.
BenchChem offers high-quality (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

Research has explored new preparative routes for complex molecules, including cephalosporins, through reactions involving allyl compounds. For instance, the synthesis of 3-unsubstituted cephalosporins from penicillin V involves the conversion of p-nitrobenzyl compounds to allylthio compounds, followed by ozone treatment and cyclization, showcasing innovative approaches to antibiotic synthesis (Davis & Wu, 1988).

High-Performance Materials

The synthesis and characterization of novel benzoxazine monomers containing allyl groups have been reported, where these monomers exhibit excellent thermomechanical properties upon thermal cure. This research highlights the potential of allyl-containing compounds in creating materials with superior thermal stability (Agag & Takeichi, 2003).

Advanced Catalysis Techniques

Studies have detailed iridium-catalyzed, anti-diastereo- and enantioselective carbonyl (trimethylsilyl)allylation, demonstrating advanced methodologies for achieving high levels of stereoselectivity in synthesis. Such catalytic techniques are crucial for the precise construction of complex organic molecules (Han, Gao, & Krische, 2010).

Molecular Imprinting for Mycotoxin Clean-up

The development of molecularly imprinted polymers for the clean-up of zearalenone and α-zearalenol from cereal and swine feed sample extracts demonstrates the application of allyl compounds in creating selective sorbents for contaminant removal. This research offers a pathway to enhance food safety by efficiently detecting and removing mycotoxins (Urraca, Marazuela, & Moreno-Bondi, 2006).

properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-5-10-29-20(24)13-30-15-7-8-16-18(12-15)31-19(21(16)25)11-14-6-9-17(26-2)23(28-4)22(14)27-3/h5-9,11-12H,1,10,13H2,2-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKUYONUBRGAFN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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